molecular formula C18H18N4O4S B2612935 1-(2-hydroxy-2-phenylethyl)-N-(4-(methylsulfonyl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396855-69-8

1-(2-hydroxy-2-phenylethyl)-N-(4-(methylsulfonyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2612935
CAS RN: 1396855-69-8
M. Wt: 386.43
InChI Key: AHKQVFAXUQKPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxy-2-phenylethyl)-N-(4-(methylsulfonyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Triazole derivatives, including structures similar to the specified compound, have been widely explored for their unique chemical properties and reactivity. For example, the study of triazoles' reactions with formaldehyde and triflamide showcases the potential for generating diverse molecular structures, which could be applicable in synthesizing novel organic compounds with specific functions (Shainyan & Meshcheryakov, 2015). Such research underlines the adaptability of triazole derivatives in chemical synthesis, suggesting the utility of the specified compound in developing new materials or pharmaceutical agents.

Structural Studies and Molecular Interactions

The structural analysis of nimesulide triazole derivatives, including those with methanesulfonamide groups, reveals the significance of intermolecular interactions in determining the molecular assembly and properties of these compounds. The study conducted by Dey et al. (2015) on nimesulide triazole derivatives provides insights into how substitution patterns affect supramolecular assembly, hinting at the potential for designing molecules with tailored physical and chemical properties (Dey et al., 2015). This is particularly relevant for the development of materials with specific functionalities, including drug delivery systems or novel catalysts.

Pharmacological Applications

While direct studies on the pharmacological applications of the specified compound are not available, the exploration of similar triazole and sulfonyl derivatives in medicinal chemistry provides a basis for speculation. Triazole derivatives have been investigated for their antimicrobial properties, as seen in the work by Sahin et al. (2012), where triazole compounds containing morpholine moiety were evaluated as antimicrobial agents (Sahin et al., 2012). Additionally, triazole derivatives with methylsulfonyl groups have been studied for their cytotoxic and antimicrobial activities, suggesting the potential of the specified compound in similar pharmacological contexts (Sumangala et al., 2012).

properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)-N-(4-methylsulfonylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-27(25,26)15-9-7-14(8-10-15)19-18(24)16-11-22(21-20-16)12-17(23)13-5-3-2-4-6-13/h2-11,17,23H,12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKQVFAXUQKPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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